molecular formula C16H14FN3S B2953671 N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 70059-65-3

N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Cat. No. B2953671
CAS RN: 70059-65-3
M. Wt: 299.37
InChI Key: DMMQHQTWNBAIGS-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine” is a chemical compound . It belongs to a class of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine and benzene . Pyrimidines have diverse applications in biochemistry and pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves treating commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different amines in the presence of a catalytic amount of HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .

Scientific Research Applications

Synthesis Methods

  • A series of derivatives were synthesized via the aza-Wittig reaction, emphasizing the chemical flexibility and potential utility of N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine in creating new compounds with potential biological applications (Liu et al., 2006).
  • Microwave irradiation was employed for the synthesis of some new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, showcasing an efficient method for producing these compounds which could have various applications in medicinal chemistry (Abdalha et al., 2011).

Biological Activities

  • Antitumor properties of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles were studied, indicating the potential of such compounds for cancer therapy. This research shows how modifications to the core structure, similar to this compound, can lead to significant biological activity (Bradshaw et al., 2002).
  • Synthesized tricyclic compounds showed significant anti-bacterial and anti-fungal activities, underscoring the potential use of such chemicals in developing new antimicrobial agents (Mittal et al., 2011).

Fluorescence and Binding Studies

  • Synthesis and investigation of fluorescence binding with bovine serum albumin of p-hydroxycinnamic acid derivatives, indicating that this compound could serve as a starting point for the development of probes for bioanalytical applications (Meng et al., 2012).

Future Directions

The future directions for research on “N-(4-fluorophenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine” and similar compounds could include further exploration of their potential as antitubercular agents . Additionally, these compounds could be investigated for their potential applications in other areas of biochemistry and pharmaceuticals .

properties

IUPAC Name

N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S/c17-10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)21-16(14)19-9-18-15/h5-9H,1-4H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMQHQTWNBAIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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